molecular formula C16H21NO2S B7594447 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone

2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone

Cat. No. B7594447
M. Wt: 291.4 g/mol
InChI Key: RNVAFWIVFTZSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule with a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. It has also been shown to have various biological activities, which makes it a versatile compound for studying different cellular processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future studies could focus on improving the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a complex process that requires specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dihydrocoumarin and 1,4-thiazepane in the presence of a catalyst. The reaction is carried out in a solvent under controlled temperature and pressure conditions. The yield of the final product can vary depending on the quality of reagents and reaction conditions.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-oxidant agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-16(17-7-3-10-20-11-8-17)12-15-14-5-2-1-4-13(14)6-9-19-15/h1-2,4-5,15H,3,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVAFWIVFTZSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)CC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone

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